Clorhidrato de Bencidamina Desmetil

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

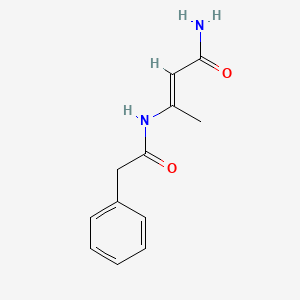

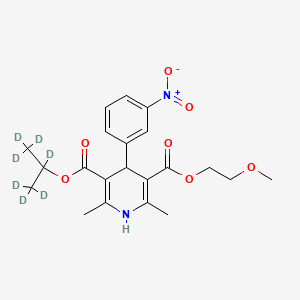

Demethyl Benzydamine Hydrochloride is a derivative of Benzydamine Hydrochloride . It is a stable isotope-labeled compound and is considered a metabolite of Benzydamine . It is used for research purposes .

Molecular Structure Analysis

The molecular formula of Demethyl Benzydamine Hydrochloride is C18H22ClN3O . The molecular weight is 331.84 . The structure includes a deuterium labeled Demethyl Benzydamine hydrochloride .Chemical Reactions Analysis

Demethyl Benzydamine Hydrochloride is a stable isotope-labeled compound . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .Physical And Chemical Properties Analysis

Demethyl Benzydamine Hydrochloride has a molecular weight of 331.84 . It is a solid substance . .Aplicaciones Científicas De Investigación

Análisis de Formulación Farmacéutica

Clorhidrato de Bencidamina Desmetil se ha utilizado en el desarrollo de métodos cromatográficos líquidos de alta resolución para la determinación de clorhidrato de bencidamina y sus impurezas en formulaciones colutoriales orales . Este método permite la determinación cuantitativa de clorhidrato de bencidamina y sus impurezas, lo que lo hace adecuado para el análisis de rutina en laboratorios de control de calidad .

Determinación Simultánea con Otros Compuestos

Se ha desarrollado y validado un método para la determinación simultánea de Clorhidrato de Bencidamina y Metilparabeno en formas de dosificación por Cromatografía Líquida de Alta Resolución (HPLC) . Este método se puede aplicar en el control de rutina en laboratorios de CQ para la determinación simultánea de Clorhidrato de Bencidamina y Metilparabeno en formas de dosificación de Bencidamina .

Cuidado Postoperatorio

La aplicación de bencidamina como gel o aerosol en el manguito del tubo endotraqueal ha demostrado reducir significativamente la incidencia de dolor de garganta postoperatorio, ronquera o tos . Se ha encontrado que el efecto de la bencidamina en este contexto es superior al de otros anestésicos locales como la lidocaína .

Mecanismo De Acción

Target of Action

Demethyl Benzydamine Hydrochloride, similar to its parent compound Benzydamine, is a locally-acting nonsteroidal anti-inflammatory drug (NSAID) with local anaesthetic and analgesic properties . It is used topically for pain relief and anti-inflammatory treatment of the mouth, throat, or musculoskeletal system . The primary targets of this compound are the inflammatory cells and mediators in these tissues .

Mode of Action

Demethyl Benzydamine Hydrochloride interacts with its targets by inhibiting the synthesis of pro-inflammatory mediators . It also demonstrates a general activity known as membrane stabilization, which includes inhibition of granule release from neutrophils . This compound is a weak base, unlike aspirin-like NSAIDs which are acids or metabolized to acids .

Biochemical Pathways

It is known that the compound has an inhibitory effect on the oxidative burst of neutrophils . This suggests that it may impact the biochemical pathways involved in the inflammatory response.

Pharmacokinetics

It is known that the parent compound, benzydamine, is characterized by a relatively low systemic clearance and high volume of distribution . The apparent terminal half-life in plasma is approximately 8 hours

Result of Action

The result of Demethyl Benzydamine Hydrochloride’s action is the relief of painful inflammatory conditions. When used topically, it can provide symptomatic relief in conditions like pharyngitis, aphthous ulcers, oral ulceration due to radiation therapy, and discomfort caused by dentures . It can also be used to relieve symptoms associated with painful inflammatory conditions of the musculoskeletal system .

Propiedades

IUPAC Name |

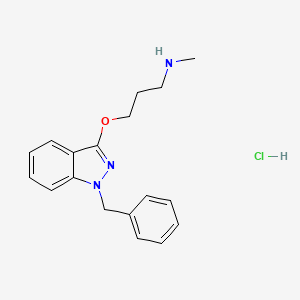

3-(1-benzylindazol-3-yl)oxy-N-methylpropan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O.ClH/c1-19-12-7-13-22-18-16-10-5-6-11-17(16)21(20-18)14-15-8-3-2-4-9-15;/h2-6,8-11,19H,7,12-14H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCBUAEBLTYVPPB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCOC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80724550 |

Source

|

| Record name | 3-[(1-Benzyl-1H-indazol-3-yl)oxy]-N-methylpropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80724550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

39860-97-4 |

Source

|

| Record name | 3-[(1-Benzyl-1H-indazol-3-yl)oxy]-N-methylpropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80724550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.